molecular formula C10H17NO3S B7678340 N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide

Cat. No.: B7678340
M. Wt: 231.31 g/mol
InChI Key: QKYLOWVDVYNRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide works by irreversibly binding to the mutant form of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutant form of EGFR, with minimal effects on normal cells. It has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, like all drugs, this compound may have some adverse effects on the body, which need to be studied further.

Advantages and Limitations for Lab Experiments

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide has several advantages for use in laboratory experiments. It is highly selective for the mutant form of EGFR, making it an ideal tool for studying the effects of EGFR signaling in cancer cells. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of this compound is that it is a relatively new drug, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several future directions for research on N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in treating NSCLC. Another area of research is the development of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is a need for further studies to elucidate the long-term effects of this compound on the body, particularly with regard to its potential for inducing drug resistance.
Conclusion:
In conclusion, this compound is a promising new drug for the treatment of NSCLC. Its high selectivity for the mutant form of EGFR, favorable pharmacokinetic profile, and demonstrated efficacy in clinical trials make it a valuable tool for cancer research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and long-term effects on the body.

Synthesis Methods

The synthesis of N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide involves several steps, including the reaction of 4-chloro-6-iodoquinazoline with N-methyl-4-piperidone, followed by the reaction of the resulting intermediate with propargylamine and methanesulfonyl chloride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly selective for the mutant form of EGFR, which is commonly found in NSCLC patients. Clinical trials have demonstrated that this compound is highly effective in treating NSCLC patients with EGFR mutations, including those who have developed resistance to first-generation EGFR TKIs.

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-prop-2-ynylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-3-6-11(2)15(12,13)9-10-4-7-14-8-5-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLOWVDVYNRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)CC1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.